A Comprehensive Technical Guide to 4-(2,3-Epoxypropyl)morpholine: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 4-(2,3-Epoxypropyl)morpholine: Synthesis, Properties, and Applications
Executive Summary: 4-(2,3-Epoxypropyl)morpholine (EPM) is a versatile heterocyclic compound featuring both a morpholine ring and a reactive epoxide group.[1] This unique bifunctionality makes it a valuable intermediate in organic synthesis, a building block in polymer chemistry, and a scaffold of interest in pharmaceutical development.[1] This guide provides an in-depth analysis of its primary synthesis route, detailed physicochemical properties, key applications, and essential safety protocols, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction to 4-(2,3-Epoxypropyl)morpholine (EPM)
Chemical Identity and Structure
4-(2,3-Epoxypropyl)morpholine, also known as N-(2,3-Epoxypropyl)morpholine, is an organic compound with the chemical formula C₇H₁₃NO₂.[2][3][4][5] Its structure consists of a saturated morpholine ring N-substituted with a glycidyl (or epoxypropyl) group. The presence of the basic nitrogen atom within the morpholine ring and the highly strained, reactive three-membered epoxide ring are the defining features of its chemistry.
Molecular Structure of EPM:
Caption: Chemical structure of 4-(2,3-Epoxypropyl)morpholine.
Significance and Applications Overview
The morpholine moiety is a "privileged" scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates.[6][7] EPM leverages this by serving as a reactive intermediate to introduce the morpholine group into larger molecules. Its primary applications include:
-
Organic Synthesis: The epoxide ring is a versatile functional group that readily undergoes ring-opening reactions with a wide range of nucleophiles, making EPM a valuable building block for more complex molecules.[1]
-
Polymer Chemistry: EPM can act as a co-monomer or cross-linking agent in the synthesis of epoxy resins and other polymers, imparting specific functionalities and properties to the final material.[1]
-
Pharmaceutical Research: Morpholine derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antioxidant properties.[1] EPM is a key starting material for synthesizing novel drug candidates, such as the antibiotic Linezolid and the anticancer agent Gefitinib.[8][9][10]
Synthesis of 4-(2,3-Epoxypropyl)morpholine
Primary Synthetic Route: Reaction of Morpholine with Epichlorohydrin
The most common and industrially viable method for synthesizing EPM is the reaction between morpholine and epichlorohydrin.[1] This process is typically a two-step, one-pot reaction involving nucleophilic substitution followed by an intramolecular cyclization.
Mechanistic Insights
The reaction proceeds through a well-understood mechanism:
-
Nucleophilic Attack: Morpholine, acting as a secondary amine, is a potent nucleophile.[8][9] The nitrogen atom attacks the least sterically hindered primary carbon of epichlorohydrin, leading to the opening of the epoxide ring (in some pathways) or displacement of the chloride. The more common pathway involves the direct displacement of the chloride, which is an excellent leaving group.
-
Intermediate Formation: This initial reaction forms a chlorohydrin intermediate, 1-chloro-3-morpholinopropan-2-ol.
-
Intramolecular Cyclization (Epoxidation): In the presence of a base, the hydroxyl group of the chlorohydrin intermediate is deprotonated to form an alkoxide. This alkoxide then undergoes an intramolecular Williamson ether synthesis (Sₙ2 reaction), displacing the chloride ion to form the new three-membered epoxide ring, yielding the final product, 4-(2,3-epoxypropyl)morpholine.
Caption: General mechanism for the synthesis of EPM.
Detailed Experimental Protocol
The following protocol is a representative laboratory-scale synthesis.
Materials:
-
Morpholine (1.0 mol)
-
Epichlorohydrin (1.0 mol)
-
Potassium tert-butoxide (1.0 mol)
-
tert-Butanol (solvent)
-
Dichloromethane (extraction solvent)
-
Water
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Initial Reaction: Dissolve morpholine (0.1 mol, 8.71 mL) in tert-butanol (4.5 mL) in a round-bottom flask equipped with a magnetic stirrer at room temperature.[2]
-
Addition of Epichlorohydrin: Cool the solution to 0°C using an ice-water bath. Slowly add epichlorohydrin (0.1 mol, 8.05 mL) to the solution.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed.[2]
-
Base Addition & Cyclization: Cool the reaction mixture back down to below 10°C in an ice-water bath. Dropwise, add a solution of potassium tert-butoxide in tetrahydrofuran (60 mL, 1.67 M, 100 mmol). The solution will turn from light yellow to a white turbid solution. Stir for 30 minutes.[2]
-
Workup & Extraction: Once TLC confirms the disappearance of the intermediate, concentrate the mixture under reduced pressure to remove the solvent.[2] Add water (50 mL) to the residue and extract the product with dichloromethane (2 x 100 mL).[2]
-
Purification: Combine the organic extracts and wash with saturated brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow oil.[2] An expected yield is approximately 88.8%.[2]
Process Optimization and Considerations
-
Choice of Base: Strong, non-nucleophilic bases like potassium tert-butoxide or sodium hydride are ideal for the deprotonation step, as they minimize side reactions. Weaker bases like potassium carbonate can also be used, but may require higher temperatures or longer reaction times.
-
Temperature Control: The initial addition of epichlorohydrin is exothermic. Maintaining a low temperature (0°C) is crucial to control the reaction rate and prevent the formation of byproducts from the uncontrolled polymerization of epichlorohydrin.
-
Solvent: Aprotic polar solvents like THF or tert-butanol are suitable for this reaction. The choice of solvent can influence reaction rates and solubility of intermediates.
-
Stoichiometry: Using a slight excess of morpholine can help ensure the complete consumption of the more expensive epichlorohydrin and can act as a base to neutralize any HCl formed as a byproduct, though this can complicate purification.
Physicochemical and Spectroscopic Properties
Accurate characterization of EPM is essential for its use in further applications.
Physical Properties
The key physical properties of 4-(2,3-Epoxypropyl)morpholine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6270-19-5 | [2][3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [2][3][4][5] |
| Molecular Weight | 143.18 g/mol | [2][4] |
| Appearance | Yellow oil | [2] |
| Boiling Point | 93-98°C at 12 Torr | [3] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the structure and purity of the synthesized compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the morpholine ring protons (typically in the range of 2.4-3.7 ppm) and the epoxypropyl group protons. The methylene protons adjacent to the nitrogen will appear as a multiplet, while the CH and CH₂ protons of the epoxide ring will appear as distinct multiplets in the 2.5-3.1 ppm range.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the three unique carbon environments in the epoxypropyl group and the two sets of carbons in the morpholine ring.
-
FT-IR (Infrared Spectroscopy): The IR spectrum will show characteristic C-O-C stretching frequencies for the ether in the morpholine ring and the epoxide. A key diagnostic peak is the asymmetric stretching of the epoxide ring, typically found around 1250 cm⁻¹. The absence of a broad O-H stretch (around 3300 cm⁻¹) confirms the complete conversion of the chlorohydrin intermediate.
Applications in Drug Development and Materials Science
The dual functionality of EPM makes it a highly sought-after building block.
Intermediate in Pharmaceutical Synthesis
The morpholine heterocycle is a cornerstone in modern drug design.[6][7][11] EPM provides a straightforward method for incorporating this scaffold. The epoxide ring can be opened by various nucleophiles (e.g., amines, thiols, alcohols) to build more complex molecular architectures. This strategy is employed in the synthesis of several commercial drugs. For instance, the core structure of the antibiotic Linezolid can be derived from precursors synthesized using morpholine and epichlorohydrin derivatives.[8][12]
Caption: Role of EPM in pharmaceutical synthesis workflow.
Curing Agent and Monomer in Polymer Science
In materials science, EPM functions as a reactive diluent or a co-monomer in the formulation of epoxy resins.[1] The morpholine group can enhance the thermal stability and adhesion properties of the cured polymer, while the epoxide group participates in the polymerization process. Its relatively low viscosity also helps in reducing the viscosity of resin formulations, improving their processability.
Safety and Handling
4-(2,3-Epoxypropyl)morpholine is a hazardous chemical and must be handled with appropriate precautions.
-
Hazards: It is classified as toxic if inhaled or absorbed through the skin, harmful if swallowed, and causes severe skin burns and eye damage.[13][14] It is also a flammable liquid and vapor.[14]
-
Handling: Always work in a well-ventilated area, preferably within a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[13] Keep away from heat, sparks, and open flames.[14][15][16]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat or impervious clothing.[13][15]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from ignition sources and strong oxidizing agents.[13][14][17]
Conclusion
4-(2,3-Epoxypropyl)morpholine is a compound of significant industrial and academic interest. Its straightforward and high-yielding synthesis from readily available starting materials, combined with the versatile reactivity of its epoxide ring, solidifies its role as a critical building block. For drug development professionals, it offers a reliable route to incorporate the beneficial morpholine scaffold, while for materials scientists, it provides a means to functionalize and enhance polymer systems. A thorough understanding of its synthesis, properties, and handling is paramount to safely and effectively leveraging its chemical potential.
References
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Oakwood Chemical. (n.d.). 4-(2,3-Epoxypropyl)morpholine. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(2,3-epoxypropyl)morpholine (C7H13NO2). Retrieved from [Link]
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UNI ScholarWorks. (n.d.). Reaction of Aromatic Amines with Epihalohydrins. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
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Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
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ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
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